N-(2-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
CAS No.: 895104-08-2
Cat. No.: VC11875950
Molecular Formula: C20H18FN3O2S
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895104-08-2 |
|---|---|
| Molecular Formula | C20H18FN3O2S |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | N-(2-ethylphenyl)-2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C20H18FN3O2S/c1-2-14-5-3-4-6-17(14)23-18(25)13-27-19-20(26)24(12-11-22-19)16-9-7-15(21)8-10-16/h3-12H,2,13H2,1H3,(H,23,25) |
| Standard InChI Key | BJDKZFQDNCRINS-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F |
| Canonical SMILES | CCC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F |
Introduction
Synthesis
The synthesis of this compound likely involves multi-step organic reactions:
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Preparation of the Pyrazinone Core:
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The dihydropyrazinone moiety can be synthesized through cyclization reactions involving hydrazine derivatives and keto acids.
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Thiol-Ether Formation:
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A sulfanyl linkage is introduced by reacting the pyrazinone derivative with an appropriate thiol compound under mild conditions.
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Acetamide Functionalization:
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The final step involves coupling the ethyl-substituted aniline derivative with the sulfanyl-pyrazinone intermediate using acylation reagents.
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These steps are supported by techniques such as NMR and mass spectrometry for structural confirmation.
Structural Characterization
The structure of N-(2-ethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can be elucidated using the following techniques:
| Technique | Purpose |
|---|---|
| NMR (1H and 13C) | Confirms proton and carbon environments. |
| IR Spectroscopy | Identifies functional groups (amide, sulfanyl). |
| Mass Spectrometry | Determines molecular weight and fragmentation. |
| X-ray Crystallography | Provides detailed 3D molecular geometry. |
Medicinal Chemistry
Compounds containing pyrazinone cores and fluorophenyl groups have demonstrated diverse biological activities, including:
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Anticonvulsant Activity:
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Anti-inflammatory Potential:
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Antimicrobial Properties:
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Sulfanyl-linked heterocycles are known for their antimicrobial activity against bacterial strains.
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Drug Development
The combination of lipophilic (fluorophenyl) and hydrophilic (amide) regions in this molecule makes it a candidate for further optimization in drug design.
Structural Analogues
Several studies on structurally similar compounds provide insight into potential properties:
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N-Arylacetamides:
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Pyrazinone Derivatives:
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Fluorinated Phenyl Groups:
Future Directions
Further studies are needed to explore the pharmacological potential of this compound:
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Biological Assays:
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Screening for anticonvulsant or anti-inflammatory activity in vitro and in vivo.
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Structure-Activity Relationship (SAR):
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Modifying substituents on the phenyl or pyrazinone rings to optimize activity.
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Toxicity Studies:
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Evaluating safety profiles through acute and chronic toxicity tests.
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